2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 1H-indole core substituted at the N1 position with a 3-methylbenzyl group.
- A sulfanyl (-S-) bridge at the indole’s C3 position, linking to an acetamide moiety.
- An N-(naphthalen-1-yl) substituent on the acetamide group.
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2OS/c1-20-8-6-9-21(16-20)17-30-18-27(24-13-4-5-15-26(24)30)32-19-28(31)29-25-14-7-11-22-10-2-3-12-23(22)25/h2-16,18H,17,19H2,1H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMGJIWLGMGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The next step involves the introduction of the 3-methylphenylmethyl group through a Friedel-Crafts alkylation reaction. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol reacts with the indole derivative. Finally, the naphthalen-1-ylacetamide moiety is attached through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated indoles, nitroindoles
Scientific Research Applications
2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogs from the evidence include:
Key Observations :
- Bioisosteric Replacements : The sulfanyl (–S–) group in the target compound is frequently substituted with sulfonyl (–SO₂–) or triazole in analogs, altering electronic properties and binding affinities .
- Synthetic Flexibility : Copper-catalyzed 1,3-dipolar cycloaddition (for triazole analogs ) and carbodiimide-mediated couplings (for sulfonamides ) are common methods for related structures.
Spectroscopic and Computational Comparisons
- IR Spectroscopy : The target compound’s C=O stretch (∼1670–1680 cm⁻¹) aligns with acetamide derivatives in (e.g., 6b: 1682 cm⁻¹) . Its –NH stretch (∼3260–3300 cm⁻¹) is consistent with secondary amides in .
- NMR : The naphthalen-1-yl protons are expected near δ 7.2–8.5 ppm (cf. δ 7.4–8.1 ppm in ), while the 3-methylbenzyl group would show distinct methyl signals at δ 2.3–2.5 ppm.
- Theoretical Analysis : For analogs like N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, DFT calculations predict planar amide geometries and intramolecular hydrogen bonding , which likely apply to the target compound.
Biological Activity
The compound 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic molecule belonging to the indole derivative class. Indole derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide |
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 306.41 g/mol |
| InChI Key | InChI=1S/C18H18N2OS/c1-13(2)15(19)20(21)22(23)24/h2-9,11H,10,12H2,1H3,(H2,19,21) |
The compound's biological activity is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways that are crucial for cancer cell proliferation and survival.
- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways. This interaction can modulate processes such as apoptosis (programmed cell death) and cell cycle regulation.
- Oxidative Stress Response : The presence of the sulfanyl group allows the compound to potentially influence oxidative stress responses in cells, contributing to its anticancer properties.
Biological Activity
Research indicates that indole derivatives exhibit significant biological activities. For example:
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess potent anticancer properties. A notable study reported that related indole compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 0.92 |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
| 2-{...} | Various | < 5 |
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents. For instance, a study assessed the antibacterial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing significant growth inhibition.
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Study on Antitumor Effects : A study published in MDPI demonstrated that a series of indole derivatives exhibited substantial cytotoxic effects against multiple cancer cell lines, with structure–activity relationship (SAR) analyses indicating that specific substitutions enhance activity.
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of similar indole derivatives found that certain modifications led to increased potency against resistant bacterial strains.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide?
Synthesis typically involves coupling reactions between functionalized indole and naphthylacetamide precursors. Key steps include:
- Thiol-ether linkage formation : Reacting a 3-thioindole derivative with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Substituent protection : Using benzyl or sulfonyl groups to protect reactive sites during intermediate steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and linkage integrity. For example, the sulfanyl group (S-CH₂) appears as a singlet near δ 3.8–4.2 ppm in ¹H NMR .
- FTIR : Confirm the presence of amide (C=O stretch ~1650–1700 cm⁻¹) and sulfanyl (C-S stretch ~600–700 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can crystallographic methods resolve the compound’s 3D structure?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., π-π stacking between indole and naphthyl groups) .
- Twinned data refinement : Employ SHELXPRO for high-resolution datasets with twinning .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
- DFT calculations : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets and compare theoretical IR/NMR spectra with experimental data. Adjust solvent models (e.g., PCM for polar solvents) to improve alignment .
- Conformational analysis : Identify low-energy conformers that may contribute to spectral broadening or shifts .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
Q. How should preclinical toxicity and metabolic stability studies be structured?
- In vitro metabolic assays : Use liver microsomes (human/rodent) to measure metabolic half-life and identify major metabolites via LC-MS .
- Toxicity screening : Employ cell viability assays (e.g., MTT) on hepatocytes and renal cells. For in vivo models, administer escalating doses to rodents and monitor biomarkers (ALT, AST) .
Q. What experimental designs mitigate data contradictions in biological activity studies?
- Dose-response standardization : Use a minimum of three biological replicates and normalize activity to positive/negative controls .
- Statistical models : Apply ANOVA or mixed-effects models to account for variability in high-throughput screening .
Q. How can environmental fate studies be conducted for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
